Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(4-ethoxybenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-20-11-6-4-10(5-7-11)14(17)16-12-8-9-21-13(12)15(18)19-2/h4-9H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJUEREYKOQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonylamino Group: The carbonylamino group can be introduced through an amide formation reaction, where the ethoxyphenyl-substituted thiophene reacts with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines, thiols, or halides, with solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate has been studied for its biological activities, particularly its potential as an anti-inflammatory and analgesic agent. Thiophene derivatives are known to exhibit a range of biological properties, including:
- Anti-inflammatory Activity : Research indicates that thiophene derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. For instance, compounds similar to this compound have shown promise in preclinical studies targeting inflammation-related diseases .
- Antimicrobial Properties : Some studies suggest that thiophene-based compounds possess antimicrobial activities against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
- Anticancer Potential : Preliminary studies have indicated that certain thiophene derivatives may inhibit cancer cell proliferation. The structural features of this compound could be optimized for enhanced anticancer activity .
Organic Synthesis
The compound is also significant in organic synthesis as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic chemistry:
- Cross-Coupling Reactions : this compound can be utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are critical in synthesizing pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The presence of the ethoxy and carbonyl groups allows for further functionalization, enabling the creation of a wide array of derivatives with tailored properties for specific applications .
Materials Science
In materials science, the compound's unique electronic properties can be harnessed for developing advanced materials:
- Conductive Polymers : Thiophene derivatives are often used in the fabrication of conductive polymers due to their ability to conduct electricity. This compound could serve as a precursor for synthesizing polymers with enhanced conductivity and stability .
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, where it can contribute to the development of efficient light-emitting materials .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various thiophene derivatives based on this compound and evaluated their anti-inflammatory activity using in vitro models. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic use .
- Cross-Coupling Efficiency : Research focused on optimizing cross-coupling reactions involving this compound showed improved yields when employing specific catalysts and reaction conditions, highlighting its utility in synthetic methodologies .
- Material Development : Investigations into the use of thiophene derivatives in electronic applications revealed that incorporating this compound into polymer matrices enhanced their electrical conductivity and stability, making them suitable for use in flexible electronics .
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation, microbial growth, or cellular signaling pathways.
Comparison with Similar Compounds
Key Comparative Data
Biological Activity
Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, an ethoxyphenyl group, and a carboxylate moiety. The compound's structure can be represented as follows:
- IUPAC Name : Methyl 3-[(4-ethoxybenzoyl)amino]thiophene-2-carboxylate
- Molecular Formula : C15H15NO4S
- Molecular Weight : 301.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The ethoxy group enhances its solubility and may influence its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several pathogens. The compound has demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of this compound using the minimum inhibitory concentration (MIC) method. The results indicated that:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
The compound exhibited stronger activity against E. coli, suggesting potential for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anti-Proliferative Effects
Research conducted on human cancer cell lines revealed the following IC50 values for this compound:
| Cancer Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Hepatocellular carcinoma (HepG2) | 25 | Moderate |
| Breast cancer (MCF-7) | 15 | High |
| Prostate cancer (PC-3) | 30 | Moderate |
| Colorectal cancer (HCT-116) | 20 | High |
The compound demonstrated significant anti-proliferative effects, particularly against breast cancer cells .
Q & A
Q. What are the foundational synthetic routes for Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate?
The synthesis typically involves:
- Amide Coupling : Reacting methyl 3-aminothiophene-2-carboxylate with 4-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
- Esterification : If starting from a carboxylic acid precursor, methanol and catalytic acid (e.g., H₂SO₄) are used to form the methyl ester .
- Purification : Techniques like recrystallization or reverse-phase HPLC (using methanol-water gradients) ensure high purity .
Key Conditions : Dichloromethane as a solvent, room temperature for amide coupling, and nitrogen atmosphere to prevent oxidation .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and confirm the absence of impurities (e.g., aromatic protons at δ 6.8–8.0 ppm for the 4-ethoxyphenyl group) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide I band) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₆N₂O₄S) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the thiophene ring .
Q. What preliminary biological assays are recommended for this compound?
- Enzyme Inhibition Screens : Test interactions with kinases or proteases, as the chloroacetyl/amide group may form covalent bonds with active-site nucleophiles .
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
- Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalyst Screening : Triethylamine or DMAP enhances amide coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce byproducts during sensitive steps like acylation .
- In-line Monitoring : Use TLC (ethyl acetate/petroleum ether) or HPLC to track reaction progress and terminate at optimal conversion .
Q. How should contradictory biological activity data be analyzed?
- Assay Replication : Repeat experiments with fresh batches to rule out batch-specific impurities (validate purity via HPLC ≥95%) .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-ethoxy with 4-methylphenyl) to isolate pharmacophores .
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm if observed activity is target-specific .
Q. What computational methods predict the compound’s reactivity and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., tubulin or EGFR kinase) .
- DFT Calculations : Gaussian 09 evaluates electron density maps to identify nucleophilic/electrophilic sites on the thiophene ring .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How do substituents on the thiophene ring influence physicochemical properties?
- LogP Analysis : The 4-ethoxyphenyl group increases hydrophobicity (LogP ~3.5), impacting membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) reduce thiophene ring aromaticity, altering reactivity in electrophilic substitutions .
- Steric Effects : Bulky substituents at the 3-position hinder rotation, stabilizing specific conformers observed in X-ray studies .
Methodological Considerations
- Contradictory Spectral Data : If NMR signals overlap, use DEPT-135 or 2D-COSY to resolve assignments .
- Low Biological Activity : Modify the 4-ethoxy group to a halogen (e.g., Cl) or introduce sulfonamide moieties to enhance target affinity .
- Scale-up Challenges : Replace hazardous reagents (e.g., chloroacetyl chloride with greener alternatives) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
